5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile
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Overview
Description
5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with a dodecyloxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the dodecyloxyphenyl intermediate: This step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form 4-(dodecyloxy)phenol.
Nitration and reduction: The 4-(dodecyloxy)phenol is then nitrated using a nitrating agent like nitric acid to form 4-(dodecyloxy)nitrobenzene, which is subsequently reduced to 4-(dodecyloxy)aniline using a reducing agent such as iron powder and hydrochloric acid.
Formation of the pyrazine ring: The 4-(dodecyloxy)aniline is then reacted with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyrazine ring.
Introduction of the carbonitrile group: Finally, the pyrazine derivative is treated with a cyanating agent, such as cyanogen bromide, to introduce the carbonitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: : The compound can be used in the production of advanced materials, such as liquid crystals, polymers, and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The dodecyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The carbonitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
5-[4-(Methoxy)phenyl]pyrazine-2-carbonitrile: Contains a methoxy group instead of a dodecyloxy group, leading to different physicochemical properties.
5-[4-(Dodecyloxy)phenyl]pyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyrazine ring, which may influence its reactivity and biological activity.
Uniqueness: : 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile is unique due to the combination of its long alkyl chain, which enhances lipophilicity, and its pyrazine ring, which provides aromatic stability and potential for diverse chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
120777-83-5 |
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Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-(4-dodecoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C23H31N3O/c1-2-3-4-5-6-7-8-9-10-11-16-27-22-14-12-20(13-15-22)23-19-25-21(17-24)18-26-23/h12-15,18-19H,2-11,16H2,1H3 |
InChI Key |
IKHMFZJVURCZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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